High-Resolution Mass Spectrometry (HRMS) Profiling of (5-Amino-2-fluoro-phenyl)-acetonitrile: Exact Mass and Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) Profiling of (5-Amino-2-fluoro-phenyl)-acetonitrile: Exact Mass and Isotopic Pattern Analysis
Executive Summary
In modern drug development and medicinal chemistry, the precise characterization of synthetic intermediates is non-negotiable. (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0) is a highly functionalized aromatic building block featuring a primary amine, a nitrile group, and a fluorine substituent[1][2].
For researchers utilizing this compound in active pharmaceutical ingredient (API) synthesis, relying solely on nominal mass or low-resolution techniques is insufficient. High-Resolution Mass Spectrometry (HRMS) is required to determine the exact mass and isotopic pattern, which serve as a self-validating system for structural confirmation and impurity profiling[3][4]. This whitepaper provides an in-depth technical guide to the physicochemical grounding, exact mass calculation, and field-proven LC-HRMS protocols for validating this specific molecule.
Physicochemical & Isotopic Grounding
The Causality of Exact Mass
The molecular formula for (5-Amino-2-fluoro-phenyl)-acetonitrile is C8H7FN2 . While its average molecular weight is 150.15 g/mol (calculated using the weighted average of all naturally occurring isotopes), HRMS relies on the monoisotopic exact mass —the mass of the molecule calculated using only the most abundant isotope of each element (e.g., 12C , 1H , 19F , 14N )[5][6].
The presence of the fluorine atom is analytically significant. Because fluorine is monoisotopic ( 19F has a 100% natural abundance), it does not contribute to the M+1 or M+2 isotopic peaks. Therefore, the isotopic signature of this compound is strictly dictated by its carbon, nitrogen, and hydrogen atoms.
Data Presentation: Quantitative Summaries
Table 1: Physicochemical Properties & Exact Mass Calculation
| Parameter | Value | Causality / Significance |
| Chemical Formula | C8H7FN2 | Defines the elemental composition. |
| Average Mass | 150.15 g/mol | Used for bulk stoichiometric calculations. |
| Neutral Exact Mass (M) | 150.0593 Da | Baseline for HRMS mass defect analysis[6]. |
| Protonated Exact Mass [M+H]⁺ | 151.0666 Da | Target m/z in Electrospray Ionization Positive mode (ESI+). |
| Ionization Strategy | ESI Positive | The primary amine (-NH2) is readily protonated in acidic mobile phases. |
Table 2: Predicted Isotopic Pattern (Relative Abundance for [M+H]⁺)
| Isotope Peak | m/z Value | Relative Abundance | Primary Elemental Contributors |
| M (Monoisotopic) | 151.0666 | 100.00% | 12C8 , 1H8 , 19F1 , 14N2 |
| M+1 | 152.0700 | ~9.38% | 13C (8.56%), 15N (0.73%), 2H (0.09%) |
| M+2 | 153.0733 | ~0.40% | 13C2 (0.36%) |
Experimental Protocol: LC-HRMS for Exact Mass Validation
To ensure scientific integrity, the analytical protocol must be a self-validating system. The following step-by-step methodology utilizes a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, incorporating continuous lock mass calibration to guarantee sub-5 ppm mass accuracy[3][7].
Step-by-Step Methodology
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Sample Preparation:
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Dissolve 1 mg of (5-Amino-2-fluoro-phenyl)-acetonitrile in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
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Dilute to a working concentration of 1 µg/mL using Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency of the primary amine to form the[M+H]⁺ ion.
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-
Chromatographic Separation:
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Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
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Causality: The moderate polarity of the functionalized aromatic ring ensures optimal retention and sharp peak shape on a C18 stationary phase.
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-
Ionization & Lock Mass Calibration:
-
Set the MS to ESI Positive mode.
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Lock Mass Infusion: Continuously infuse Leucine Enkephalin (CAS: 58822-25-6) via a secondary reference sprayer[8][9].
-
Causality: Leucine Enkephalin produces a highly stable reference ion at m/z 556.2771 in positive mode[10]. The MS software continuously corrects the mass axis against this known value, eliminating instrumental drift due to temperature fluctuations or electronic noise[7].
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-
Data Acquisition:
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Acquire data in full scan mode (m/z 50 to 600) with a minimum resolution of 30,000 (FWHM).
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Caption: LC-HRMS workflow using Leucine Enkephalin lock mass for accurate exact mass determination.
Data Interpretation & Structural Validation Logic
Once the mass spectrum is generated, the data must be rigorously evaluated against the theoretical values. This evaluation forms a two-tier validation system: Mass Defect Analysis and Isotopic Scoring[4].
Mass Defect and Error Calculation
The measured m/z for the [M+H]⁺ peak must be compared to the theoretical exact mass (151.0666 Da). The mass error is calculated in parts per million (ppm):
Mass Error (ppm)=(Theoretical MassMeasured Mass−Theoretical Mass)×106A mass error of < 5 ppm is the industry standard for confirming elemental composition[11].
Isotopic Pattern Scoring
Even if the exact mass is within 5 ppm, isobaric interferences can cause false positives. The isotopic pattern must be validated:
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Extract the intensity of the M peak (m/z 151.0666) and the M+1 peak (m/z 152.0700).
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Calculate the ratio: (IntensityM+1/IntensityM)×100 .
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The experimental ratio must align with the theoretical ~9.38% . A significant deviation (e.g., an M+1 of 15%) indicates co-eluting impurities or an incorrect molecular formula assignment.
Caption: Decision logic for structural validation using mass defect and isotopic pattern scoring.
Conclusion
Validating (5-Amino-2-fluoro-phenyl)-acetonitrile requires a robust integration of exact mass determination and isotopic pattern analysis. By leveraging ESI+ HRMS coupled with a Leucine Enkephalin lock mass system, researchers can confidently verify the C8H7FN2 elemental composition, ensuring the highest standards of quality control in downstream pharmaceutical synthesis.
References
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PubChem - 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 (Exact Mass Reference). Retrieved from:[Link]
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SpectraBase - 4-(Aminomethyl)-2-fluorobenzonitrile (C8H7FN2 Exact Mass). Retrieved from:[Link]
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Journal of Breath Research (IOP Publishing) - High-resolution mass spectrometry: basic principles for using exact mass and mass defect. Retrieved from:[Link]
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Longdom Publishing - Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from:[Link]
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Analytical Chemistry (ACS Publications) - Accurate Mass Liquid Chromatography/Mass Spectrometry on Orthogonal Acceleration Time-of-Flight Mass Analyzers Using Switching between Separate Sample and Reference Sprays. Retrieved from:[Link]
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Waters Corporation - What is the m/z of leucine enkephalin and Glu-fibrinopeptide B used as lockmass?. Retrieved from:[Link]
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European Commission - ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra. Retrieved from:[Link]
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Allfluoro Pharmaceutical - 519059-10-0-(5-Amino-2-fluorophenyl)acetonitrile. Retrieved from:[Link]
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